molecular formula C6H12N2 B13467620 2,5-Diazabicyclo[4.1.1]octane

2,5-Diazabicyclo[4.1.1]octane

Cat. No.: B13467620
M. Wt: 112.17 g/mol
InChI Key: SSDNNHBUXDMVJT-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[4.1.1]octane is a bicyclic organic compound featuring an eight-membered ring system with two nitrogen atoms at positions 2 and 5, bridged in a [4.1.1] configuration.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,5-diazabicyclo[4.1.1]octane

InChI

InChI=1S/C6H12N2/c1-2-8-6-3-5(4-6)7-1/h5-8H,1-4H2

InChI Key

SSDNNHBUXDMVJT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC(C2)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diazabicyclo[4.1.1]octane can be synthesized through several methods. One common approach involves the cyclization of 1-(2-bromoethyl)piperazine or 1-(2-chloroethyl)piperazine. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or water, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine. This method is preferred due to its efficiency and scalability. The reaction is conducted at high temperatures, typically around 200-300°C, in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

2,5-Diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms are highly nucleophilic, allowing it to facilitate various chemical reactions by donating electron pairs to electrophilic centers. This property makes it an effective catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethane .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-diazabicyclo[4.1.1]octane and related compounds:

Compound Name Bicyclo System Ring Size Nitrogen Positions Biological Activity/Application Key Evidence
This compound [4.1.1] Octane 2,5 Hypothetical scaffold (no direct data) -
1,4-Diazabicyclo[2.2.2]octane [2.2.2] Octane 1,4 Biochemical studies (e.g., protein stabilization)
3,8-Diazabicyclo[3.2.1]octane [3.2.1] Octane 3,8 High affinity for α4β2 nicotinic receptors; central analgesic activity
3,6-Diazabicyclo[3.1.1]heptane [3.1.1] Heptane 3,6 Cytotoxicity against prostate cancer cells (LNCaP, PC3)
2,5-Diazabicyclo[2.2.1]heptane [2.2.1] Heptane 2,5 Pharmacophore model; safety data for derivatives (e.g., 2-isopropyl variant)
2,6-Diazabicyclo[3.2.1]octane [3.2.1] Octane 2,6 Patent-listed for pharmaceutical applications (e.g., kinase inhibition)

Structural and Functional Insights

  • Larger bridge systems (e.g., [3.2.1] in 3,8-diazabicyclo[3.2.1]octane) enhance receptor-binding selectivity due to conformational rigidity, as seen in its α4β2 nAChR affinity .
  • Nitrogen Positioning :

    • Nitrogen atoms at positions 2 and 5 (as in 2,5-diazabicyclo[2.2.1]heptane) may facilitate hydrogen bonding or metal coordination, critical for pharmacological activity. In contrast, 3,8-diazabicyclo[3.2.1]octane’s nitrogen placement enables interactions with neuronal receptors .
  • Biological Activity :

    • 3,6-Diazabicyclo[3.1.1]heptane demonstrates cytotoxic effects on prostate cancer cells, suggesting that smaller rings with specific bridge configurations enhance membrane permeability .
    • Derivatives of 2,5-diazabicyclo[2.2.1]heptane require stringent safety protocols (e.g., inhalation precautions), highlighting the impact of substituents on toxicity .

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